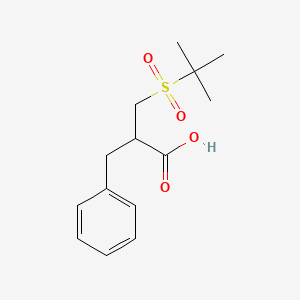

2-Benzyl-3-(tert-butylsulfonyl)propanoic acid

Description

Properties

IUPAC Name |

2-benzyl-3-tert-butylsulfonylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4S/c1-14(2,3)19(17,18)10-12(13(15)16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWAUJPSUAZNNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)CC(CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-(tert-butylsulfonyl)propanoic acid typically involves the reaction of benzyl bromide with tert-butylsulfinyl chloride in the presence of a base, followed by the addition of propanoic acid . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-(tert-butylsulfonyl)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-Benzyl-3-(tert-butylsulfonyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-3-(tert-butylsulfonyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The sulfonyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Chlorinated 3-Phenylpropanoic Acid Derivatives

Marine-derived chlorinated 3-phenylpropanoic acid derivatives, such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (Compound 1 in ), exhibit selective antimicrobial activity against Escherichia coli and Staphylococcus aureus. These compounds differ from the target molecule in their substituents: chlorine atoms and a hydroxyl group replace the benzyl and tert-butylsulfonyl groups. The absence of a sulfonyl group in these natural derivatives may reduce their metabolic stability compared to the target compound, which could benefit from the steric bulk and electron-withdrawing effects of the tert-butylsulfonyl group .

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

NSAIDs like ibuprofen (α-(4-isobutylphenyl)propanoic acid) and naproxen (α-(6-methoxy-2-naphthyl)propanoic acid) share a propanoic acid core but lack sulfonyl substituents. These drugs inhibit cyclooxygenase (COX) enzymes, reducing inflammation.

3-Benzoylpropionic Acid

3-Benzoylpropionic acid (4-Oxo-4-phenylbutyric acid) features a ketone group at the C3 position instead of the sulfonyl group. This structural difference reduces acidity compared to sulfonyl-containing analogs. While 3-benzoylpropionic acid is primarily used as a laboratory reagent, the target compound’s sulfonyl group may confer unique reactivity, making it suitable for drug development or as a synthetic intermediate in coupling reactions .

Complex Propanoic Acid Derivatives in Patent Literature

Patent-disclosed compounds, such as 3-((1-(cis-4-carboxy carbonyl-cis-3-butylcyclohexyl)-1-carbamoyl)cyclopentyl)-2S-(2-methoxyethoxy)propanoic acid (), demonstrate the versatility of propanoic acid scaffolds in drug design. These derivatives often include bulky substituents for target specificity. The tert-butylsulfonyl group in the target compound may similarly enhance binding affinity to enzymes or receptors, though its exact pharmacological niche remains unexplored in the available evidence .

Data Tables: Comparative Analysis of Propanoic Acid Derivatives

Research Findings and Implications

- Antimicrobial Potential: The antimicrobial activity of chlorinated 3-phenylpropanoic acid derivatives () suggests that electron-withdrawing groups (e.g., Cl, SO₂) enhance bioactivity. The target compound’s sulfonyl group may similarly potentiate interactions with microbial targets.

- Drug Design Considerations : The tert-butylsulfonyl group could improve metabolic stability compared to ester or ketone-containing analogs (e.g., 3-benzoylpropionic acid), which are prone to hydrolysis or reduction .

- Synthetic Challenges : Sulfonyl group introduction likely requires specialized reagents (e.g., sulfonating agents) or protection strategies, contrasting with simpler esterification or halogenation steps used for NSAIDs or chlorinated derivatives .

Biological Activity

2-Benzyl-3-(tert-butylsulfonyl)propanoic acid is a sulfonyl-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

- Chemical Formula : C₁₄H₂₀O₄S

- Molecular Weight : 284.37 g/mol

- CAS Number : 114469-25-9

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its antimicrobial and anticancer properties. The following sections detail specific findings related to these activities.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties against various strains, particularly multidrug-resistant bacteria.

Key Findings:

- In vitro studies have demonstrated that certain derivatives show potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii (multi-drug resistant) .

- Structure-activity relationship (SAR) analyses suggest that modifications on the benzyl moiety can enhance antibacterial efficacy, with halogen substitutions being particularly beneficial .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| Compound A | MRSA | High |

| Compound B | E. coli | Moderate |

| Compound C | A. baumannii | High |

Anticancer Activity

The potential anticancer effects of this compound have also been explored. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines through various mechanisms.

Mechanisms of Action:

- The compound may induce apoptosis in cancer cells by activating caspase pathways.

- It has been observed to inhibit key signaling pathways involved in cell growth and survival, such as the PI3K/Akt pathway .

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antibacterial activity of several derivatives against WHO priority pathogens. The results indicated that specific modifications in the chemical structure significantly enhanced antibacterial potency against resistant strains . -

Anticancer Screening :

In another investigation, the compound was tested against various cancer cell lines, revealing dose-dependent inhibition of cell growth. The study highlighted the importance of structural modifications for improving anticancer activity .

Q & A

Q. What are the established synthetic routes for 2-Benzyl-3-(tert-butylsulfonyl)propanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves sulfonylation of a benzyl-substituted propanoic acid precursor using tert-butylsulfonyl chloride. Catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) can enhance regioselectivity, as demonstrated in analogous sulfonylation reactions . Optimization includes adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometry of the sulfonylating agent. Post-reaction purification via recrystallization or chromatography is critical to isolate the product from unreacted intermediates .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and tert-butylsulfonyl moiety (distinct C signals near 55 ppm for the tert-butyl group) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for : 308.11 g/mol).

- Melting Point Analysis : Compare experimental values (e.g., 120–125°C) with literature to assess purity .

Q. What thermodynamic properties (e.g., solubility, melting point) are critical for experimental design?

- Methodological Answer : The compound’s solubility in polar aprotic solvents (e.g., DMSO, acetone) is essential for reaction planning. Excess enthalpy studies on propanoic acid derivatives suggest that hydrogen bonding and van der Waals interactions dominate solubility behavior, which can be modeled using equations of state like NRHB (Non-Random Hydrogen Bonding) . Melting points should be cross-referenced with differential scanning calorimetry (DSC) to detect polymorphic transitions .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s reactivity and intermolecular interactions?

- Methodological Answer : Density functional theory (DFT) calculations predict electrophilic sites (e.g., sulfonyl group) for nucleophilic attack. Molecular dynamics simulations using software like Gaussian or GROMACS model dimerization tendencies, informed by excess enthalpy data from carboxylic acid analogs . Hydrogen-bonding networks can be visualized via crystallographic data (if available) or simulated using Monte Carlo methods .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Dynamic NMR : Detect rotational barriers in the tert-butylsulfonyl group, which may cause signal splitting at low temperatures.

- Isotopic Labeling : Introduce deuterium at the benzyl position to simplify aromatic proton signals.

- Cross-Validation : Compare with structurally related compounds, such as 3-(3-hydroxyphenyl)propanoic acid derivatives, to identify consistent spectral trends .

Q. How do steric effects from the tert-butylsulfonyl group influence reaction pathways?

- Methodological Answer : Steric hindrance from the tert-butyl group can suppress nucleophilic substitution at the sulfonyl center. Kinetic studies using competitive reactions (e.g., with smaller sulfonyl groups) quantify this effect. For example, tert-butylsulfonyl derivatives exhibit slower hydrolysis rates compared to methylsulfonyl analogs, as shown in studies on propanoic acid esters .

Data-Driven Research Design

Q. What experimental designs are recommended for studying acid dimerization in non-polar solvents?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Measure dimerization enthalpies in solvents like toluene or hexane.

- FT-IR Spectroscopy : Monitor carbonyl stretching frequencies (1700–1750 cm) to detect dimer vs. monomer populations.

- Reference Systems : Compare with acetic acid-propanoic acid mixtures, where excess enthalpy data and NRHB models provide baseline dimerization behavior .

Q. How can synthetic byproducts (e.g., sulfonic acid derivatives) be identified and mitigated?

- Methodological Answer :

- LC-MS/MS Screening : Detect sulfonic acid impurities via negative-ion mode MS.

- Reaction Quenching : Add aqueous sodium bicarbonate to protonate residual sulfonyl chloride intermediates.

- Byproduct Analysis : Reference protocols for benzyloxy-phenylboronic acid synthesis, where similar sulfonation side reactions are characterized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.